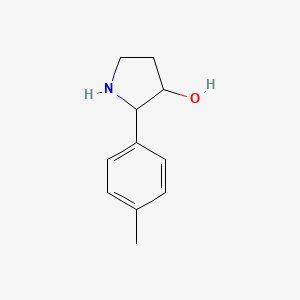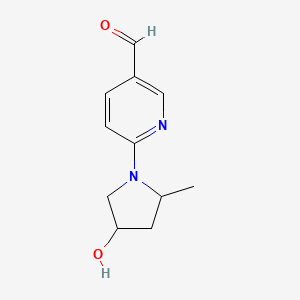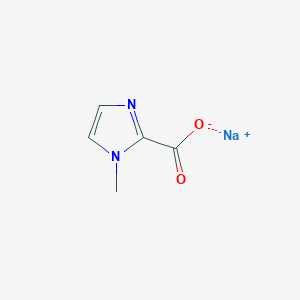
sodium 1-methyl-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a methyl group and a carboxylate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound particularly valuable for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-imidazole-2-carboxylate typically involves the methylation of imidazole followed by carboxylation.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and pH to ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of sodium 1-methyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carboxylate group enhances its solubility and reactivity, allowing it to participate in a range of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazole: Lacks the carboxylate group, making it less versatile in certain reactions.
Imidazole-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.
Methyl 1H-imidazole-1-carboxylate: Similar structure but differs in the position of the carboxylate group.
Uniqueness: Sodium 1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both a methyl and a carboxylate group on the imidazole ring. This combination enhances its chemical reactivity and solubility, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H5N2NaO2 |
|---|---|
Molekulargewicht |
148.10 g/mol |
IUPAC-Name |
sodium;1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C5H6N2O2.Na/c1-7-3-2-6-4(7)5(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
NAAFQMRZCRPVRD-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C=CN=C1C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Iodo-1-methyl-1H-pyrazol-5-yl)methyl]dimethylamine](/img/structure/B13174944.png)
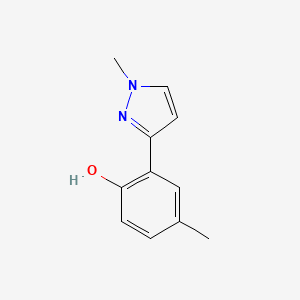
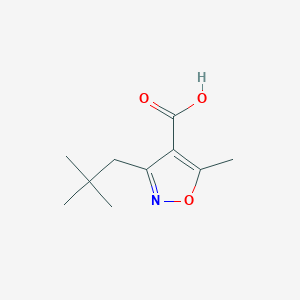
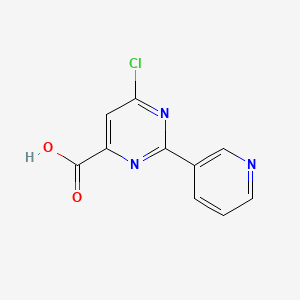
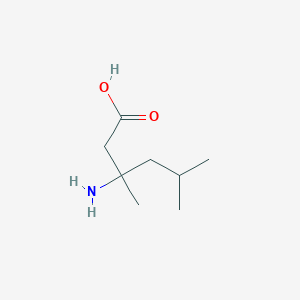
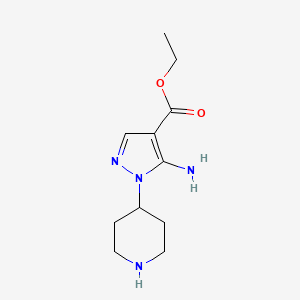
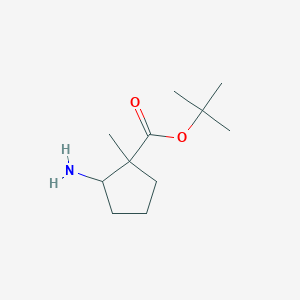
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)
![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
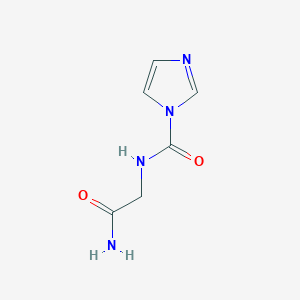
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
